Product packaging for Biotin-PEG2-Azide(Cat. No.:)

Biotin-PEG2-Azide

Cat. No.: B1192315
M. Wt: 400.5 g/mol
InChI Key: OVEZMVONEJMGLZ-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Biotinylated Polyethylene (B3416737) Glycol (Biotin-PEG) Derivatives in Bioconjugation

Biotinylated polyethylene glycol (Biotin-PEG) derivatives are a class of reagents widely employed in bioconjugation strategies. Biotin (B1667282), a water-soluble vitamin, is well-known for its exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins thermofisher.com. This high affinity (dissociation constant, Kd, is approximately 10^-15 M for avidin and 10^-14 M for streptavidin) allows biotin to serve as a highly effective molecular tag for detection, purification, and immobilization of biomolecules thermofisher.cominterchim.fr.

The incorporation of a PEG chain into biotinylation reagents offers several advantages. PEG is a flexible, hydrophilic polymer that enhances the aqueous solubility of conjugated molecules aatbio.comlumiprobe.comontosight.ai. This increased solubility is particularly beneficial when working with proteins or other biomolecules that may otherwise aggregate. Furthermore, the PEG spacer helps to reduce steric hindrance, improving the accessibility of the biotin tag for binding to avidin or streptavidin aatbio.combroadpharm.com. PEGylation can also decrease the immunogenicity of conjugated molecules and increase their circulating half-life in biological systems ontosight.airesearchgate.net.

Biotin-PEG derivatives are synthesized by reacting biotin with a PEG molecule that has been functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester or a maleimide (B117702) ontosight.aibiochempeg.com. These reactive groups allow the biotin-PEG conjugate to be attached to various functional groups present on target molecules like proteins, peptides, and nucleic acids ontosight.aibiochempeg.com. The type of linker and the molecular weight of the PEG chain can be adjusted to tailor the properties of the resulting bioconjugate ontosight.ai.

Common applications of biotin-PEG derivatives in bioconjugation include protein labeling, immunoassays, cell surface labeling, affinity purification, and targeted drug delivery systems ontosight.aibiochempeg.com. They are also used in research tools for studying protein-protein interactions and cell targeting ontosight.ai.

Distinctive Features of Biotin-PEG2-Azide for Bioorthogonal Chemistry

This compound stands out among biotinylated PEG derivatives due to the presence of a terminal azide (B81097) group and a short PEG2 spacer. The azide functional group (-N3) is a key component for enabling bioorthogonal reactions biochempeg.combiochempeg.com. Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes aatbio.commdpi.com. This is crucial for labeling and modifying biomolecules in their natural environment.

The azide group in this compound is particularly reactive with terminal alkynes through cycloaddition reactions aatbio.combiochempeg.com. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry" aatbio.commedchem101.com. This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, forming a stable triazole linkage between the azide and alkyne moieties aatbio.combiochempeg.commedchem101.com.

Another important bioorthogonal reaction involving the azide group is the strain-promoted alkyne-azide cycloaddition (SPAAC), which occurs with strained cyclooctynes (such as DBCO or BCN compounds) and does not require a copper catalyst aatbio.combiochempeg.commdpi.com. The absence of a metal catalyst makes SPAAC particularly suitable for applications in living cells or organisms where copper ions might be toxic mdpi.com. Additionally, the azide can participate in Staudinger ligation with phosphine-labeled molecules interchim.fraatbio.com.

Key features of this compound include:

Biotin Tag: Enables high-affinity binding to avidin/streptavidin for detection, purification, or immobilization biochempeg.combiochempeg.com.

Azide Group: A bioorthogonal handle for selective conjugation via click chemistry (CuAAC or SPAAC) or Staudinger ligation aatbio.combiochempeg.combiochempeg.com.

PEG2 Spacer: Improves aqueous solubility and reduces steric hindrance for efficient biotin binding aatbio.comlumiprobe.com.

Non-cleavable Linkage: The core structure provides a stable connection between the biotin, PEG, and azide functionalities aatbio.com. (Note: UV-cleavable variants also exist for specific applications broadpharm.com).

Significance of this compound in Modern Research Methodologies

This compound plays a significant role in modern chemical biology and related research methodologies due to its unique combination of functionalities, enabling precise and efficient bioconjugation in various applications. Its ability to participate in bioorthogonal reactions, particularly click chemistry, allows researchers to label and modify biomolecules in complex biological environments with high specificity and minimal background interference aatbio.combiochempeg.commdpi.com.

One major application is in the detection and analysis of biomolecules. By conjugating this compound to a molecule of interest (via reaction of the azide with an alkyne-tagged probe), the resulting biotinylated molecule can be easily captured or detected using avidin or streptavidin conjugates aatbio.comlumiprobe.com. This is widely used in techniques such as ELISA, Western blot, immunohistochemistry, and affinity purification thermofisher.com. For example, it can be used to detect cellular alkyne cholesterol analogs aatbio.com.

In proteomics, this compound is valuable for activity-based protein profiling and identifying protein interactions. Proteins can be metabolically labeled with alkyne-tagged probes, and subsequently, this compound can be "clicked" onto these probes, allowing for the enrichment and identification of labeled proteins using streptavidin-based methods medchem101.com.

The compound is also utilized in the development of probes for pull-down assays and photoaffinity labeling aatbio.com. The biotin tag facilitates the isolation of labeled targets, while the azide group can be incorporated into probes designed for specific interactions or light-activated covalent binding.

Furthermore, this compound is relevant in the synthesis of multifunctional linkers and in techniques like double-click stapling aatbio.com. Its well-defined structure and reactive handles make it a versatile building block for creating complex molecular architectures for various research purposes.

The use of the PEG2 spacer is important in these applications as it helps to maintain the solubility of the labeled molecules and ensures that the biotin tag is accessible for efficient binding to avidin or streptavidin, even when conjugated to larger biomolecules or surfaces aatbio.comlumiprobe.com. This is particularly critical in applications involving protein labeling or immobilization on solid supports.

Data Table: Properties of this compound

PropertyValueSource
CAS Number945633-30-7 aatbio.combiochempeg.comnih.gov
Molecular FormulaC₁₆H₂₈N₆O₄S biochempeg.combroadpharm.comnih.gov
Molecular Weight400.5 g/mol biochempeg.combroadpharm.comnih.gov
Purity (Typical)≥95% or ≥98% biochempeg.combroadpharm.comprecisepeg.com
SolubilityWater, DMSO, DMF, DCM lumiprobe.combroadpharm.com
Functional GroupsBiotin, Azide, PEG2 biochempeg.combiochempeg.com
Reactive GroupAzide bioglyco.com
Appearance (Typical)Solid bioglyco.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N6O4S B1192315 Biotin-PEG2-Azide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEZMVONEJMGLZ-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Biotin Peg2 Azide

General Principles of Biotin-PEG Synthesis

General strategies for synthesizing biotinylated PEG derivatives involve conjugating activated biotin (B1667282) to PEG chains that possess a suitable reactive functional group. Biotin contains a carboxyl group that can be activated for reaction with nucleophiles, most commonly primary amines. alfa-chemistry.combiochempeg.comsigmaaldrich.com PEG is a flexible, hydrophilic polymer that enhances the solubility and reduces the immunogenicity of conjugated molecules. alfa-chemistry.commdpi.comresearchgate.netthermofisher.com PEG chains can be synthesized with various terminal functionalities, including amines, thiols, or hydroxyl groups, allowing for diverse conjugation chemistries. alfa-chemistry.commdpi.com The length of the PEG chain can be varied to optimize the properties of the final conjugate, influencing factors such as solubility and the ability of the biotin moiety to bind its target without steric hindrance. lumiprobe.comaxispharm.comalfa-chemistry.com

Specific Synthetic Routes to Biotin-PEG2-Azide

Specific synthetic routes to this compound involve the formation of an amide bond between the carboxyl group of biotin and an amine-terminated PEG2 chain that also incorporates an azide (B81097) functionality.

Activation of Biotin with Coupling Agents (e.g., NHS or EDC/NHS Chemistry)

Biotin's carboxyl group is typically activated to facilitate its reaction with the amine group on the PEG linker. Common coupling agents used for this purpose include N-hydroxysuccinimide (NHS) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS. alfa-chemistry.combiochempeg.comthermofisher.combpsbioscience.comneb.comnih.gov

NHS Activation: Biotin is reacted with NHS in the presence of a carbodiimide, such as EDC or N,N'-Dicyclohexylcarbodiimide (DCC), to form a reactive NHS ester. alfa-chemistry.combiochempeg.combpsbioscience.com This NHS ester is highly reactive towards primary amines under mild conditions. alfa-chemistry.combiochempeg.combpsbioscience.comnih.gov

EDC/NHS Chemistry: EDC acts as a coupling agent by activating the carboxyl group of biotin, forming an O-acylisourea intermediate. This intermediate is then reacted with NHS to yield the stable and amine-reactive NHS ester of biotin. alfa-chemistry.combpsbioscience.comneb.com This method is widely used due to its efficiency and compatibility with aqueous reaction conditions, particularly at slightly alkaline pH (pH 7-9). alfa-chemistry.comnih.gov

Conjugation to Amine-, Thiol-, or Hydroxyl-Terminated PEG Chains

For the synthesis of this compound, the activated biotin is primarily conjugated to a PEG2 chain that is terminated with a primary amine and also bears an azide group. The NHS ester of biotin reacts readily with the terminal amine group of the PEG linker, forming a stable amide bond. alfa-chemistry.combiochempeg.comnih.gov While conjugation to thiol or hydroxyl groups on PEG chains is possible using different activation strategies and reactive handles (e.g., maleimides for thiols), the amide coupling between activated biotin and an amine is a common route for creating the biotin-PEG linkage. alfa-chemistry.commdpi.comthermofisher.com

Incorporation of Azide Functionality

The azide functionality in this compound is typically present on the PEG linker prior to or during the conjugation with biotin. This can be achieved by using a PEG2 chain that is already synthesized with an azide group at one terminus and an amine (or a precursor to an amine) at the other. biochempeg.combiochempeg.comsigmaaldrich.combiochempeg.com Alternatively, the azide group could be introduced onto a PEG linker through specific chemical reactions if suitable precursor functional groups are present. For instance, a terminal hydroxyl group on PEG could be converted to a leaving group (e.g., tosylate or mesylate) and then reacted with sodium azide to introduce the azide functionality via a nucleophilic substitution.

A common approach involves using a heterobifunctional PEG linker with an amine on one end and an azide on the other, or a precursor that can be converted to these functionalities. Biotin is then coupled to the amine-terminated end after activation. biochempeg.combiochempeg.comsigmaaldrich.combiochempeg.com For example, the synthesis of a biotin-PEG-azide derivative has been reported starting from biotin N-hydroxysuccinimide ester and an amine-PEG-azide. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors influencing the synthesis include:

Stoichiometry: The molar ratio of activated biotin to the PEG2-amine-azide linker affects the degree of biotinylation and the formation of unwanted side products. Using a slight excess of the activated biotin can drive the reaction to completion with respect to the PEG linker.

Solvent: The choice of solvent is important for the solubility of the reactants and the efficiency of the coupling reaction. Reactions are often carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) where both biotin derivatives and PEG linkers are soluble. neb.comresearchgate.netbroadpharm.com Aqueous buffers, typically at a slightly alkaline pH (7-9), are also commonly used, especially when conjugating to biomolecules. sigmaaldrich.comnih.govresearchgate.net

Temperature and Time: Reaction temperature and duration influence the reaction rate and potential for degradation or side reactions. Reactions are often performed at room temperature for several hours or at 4°C overnight, particularly when dealing with sensitive molecules. nih.gov

pH: For amide coupling using NHS esters and amines, maintaining a pH between 7 and 9 is generally optimal, balancing the reaction rate with the rate of hydrolysis of the activated ester. nih.gov

Purification: Purification steps are essential to remove unreacted starting materials, reagents, and side products to obtain high-purity this compound. Techniques such as chromatography (e.g., HPLC) and dialysis can be employed. alfa-chemistry.com

Considerations for UV-Cleavable this compound Synthesis

UV-cleavable this compound incorporates a photocleavable linker that allows the release of the conjugated molecule upon irradiation with UV light, typically at 365 nm. broadpharm.commedchemexpress.comcd-bioparticles.netnih.gov The synthesis of such a compound requires the introduction of a UV-labile moiety within the linker structure. This photocleavable unit can be positioned between the biotin and the PEG chain, within the PEG chain, or between the PEG chain and the azide group.

Common photocleavable groups include those based on ortho-nitrobenzyl chemistry. nih.govmdpi.com The synthesis would involve preparing a PEG linker that contains both the azide functionality and the UV-cleavable unit, and then conjugating this modified linker to activated biotin using the methods described previously. Alternatively, a photocleavable group with a reactive handle could be inserted between a pre-formed Biotin-PEG2-amine and a molecule containing an azide precursor, or vice versa. The specific synthetic route depends on the structure of the desired UV-cleavable linker and the availability of appropriately functionalized building blocks. The inclusion of the UV-cleavable element adds complexity to the synthesis and requires careful consideration of reaction conditions to maintain the integrity of the photocleavable group.

Click Chemistry Applications of Biotin Peg2 Azide in Research

Fundamentals of Click Chemistry in Bioconjugation

Click chemistry refers to a class of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts. chempep.com These reactions are often bioorthogonal, meaning they can occur within living systems without interfering with native biochemical processes. nih.govaip.org Biotin-PEG2-Azide, with its terminal azide (B81097) group, is a prime example of a molecule designed for these highly specific ligation techniques. The polyethylene (B3416737) glycol (PEG) linker in its structure enhances its water solubility and provides a spacer arm that minimizes steric hindrance when the biotin (B1667282) moiety interacts with avidin (B1170675) or streptavidin. lumiprobe.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of click chemistry is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole ring from an azide and a terminal alkyne. chempep.comresearchgate.net This reaction is highly efficient and specific, proceeding under mild, aqueous conditions, which makes it ideal for bioconjugation. nih.govabpbio.com In this context, this compound can be "clicked" onto a biomolecule that has been metabolically, enzymatically, or chemically modified to contain an alkyne group. lumiprobe.com The copper(I) catalyst is crucial for the reaction's speed and regioselectivity, though its potential toxicity in living cells has led to the development of copper-free alternatives. nih.govscispace.com

ReagentRoleKey Features
This compoundAzide-containing biotinylation reagentContains the azide functional group for the cycloaddition reaction.
Alkyne-modified BiomoleculeSubstrate to be labeledA protein, nucleic acid, or other molecule engineered to contain a terminal alkyne.
Copper(I) CatalystCatalystAccelerates the reaction and ensures the formation of the 1,4-disubstituted triazole isomer.
Reducing Agent (e.g., Sodium Ascorbate)Catalyst regenerationMaintains copper in the active Cu(I) oxidation state. scispace.com
Ligand (e.g., THPTA)Catalyst stabilizationProtects the copper catalyst and biomolecules from degradation. scispace.com

Copper-Free Click Reactions with Strained Cyclooctynes (e.g., DBCO, BCN)

To circumvent the cytotoxicity associated with copper catalysts, copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), was developed. chempep.comwikipedia.org This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react rapidly with azides without the need for a metal catalyst. chempep.comsigmaaldrich.com The high ring strain of the cyclooctyne (B158145) provides the driving force for the reaction. sigmaaldrich.com this compound readily participates in SPAAC, allowing for the biotinylation of alkyne-modified biomolecules in living cells and organisms where the introduction of a toxic metal is not feasible. wikipedia.orgnih.gov The reaction rates of SPAAC have been significantly improved through the development of various cyclooctyne derivatives, making it a viable alternative to CuAAC for in vivo applications. acs.org

Staudinger Ligation with Phosphine-Labeled Molecules

The Staudinger ligation is another bioorthogonal reaction that involves the reaction of an azide with a specifically engineered triarylphosphine. thermofisher.comsigmaaldrich.com This reaction forms a stable amide bond and has been widely used for labeling various biomolecules, including glycans, lipids, and proteins. nih.gov this compound can be ligated to a biomolecule that has been functionalized with a phosphine (B1218219) tag. thermofisher.com While it was a pioneering bioorthogonal reaction, its reaction kinetics are generally slower compared to click chemistry reactions, which can be a limitation in some biological contexts. wikipedia.orgacs.org

Applications in Labeling and Detection

The high affinity of biotin for streptavidin and avidin is leveraged for the detection and purification of biotinylated molecules. lumiprobe.com Once a biomolecule is labeled with this compound through a click reaction, it can be detected using streptavidin conjugated to a fluorescent dye or an enzyme. researchgate.netresearchgate.net This powerful combination of specific labeling and sensitive detection has found numerous applications in biological research. nih.gov

Labeling of DNA and Oligonucleotides

This compound is a valuable tool for the labeling of DNA and oligonucleotides. windows.net Synthetic oligonucleotides can be synthesized with a terminal alkyne modification. lumiprobe.com These alkyne-modified oligonucleotides can then be efficiently labeled with this compound using either CuAAC or SPAAC. lumiprobe.comlumiprobe.com This method provides a straightforward way to attach a biotin tag to a specific position on a DNA or RNA strand.

Table of Research Findings on DNA Labeling with this compound:

Study FocusMethodologyKey FindingReference
Cell Proliferation AssayMetabolic incorporation of an alkyne-modified nucleoside (EdU) into newly synthesized DNA, followed by CuAAC with an azide-biotin probe.Enabled sensitive and specific detection of proliferating cells. researchgate.net
DNA-Peptide ConjugatesSolid-phase synthesis of alkyne-modified oligonucleotides followed by CuAAC with azide-containing peptides.Efficient method for creating complex biomolecular conjugates. nih.gov
Fluorescent DNA SequencingStaudinger ligation of an azide-modified DNA primer with a phosphine-fluorescent dye.Resulted in a functional primer for Sanger sequencing. nih.gov
PCR-based DNA LabelingIncorporation of azide-modified thymidine (B127349) analogs into DNA via PCR, followed by Staudinger ligation with biotin-phosphine.Demonstrated the feasibility of enzymatic incorporation of azide-modified nucleotides for subsequent bioconjugation. nih.gov

The biotinylated DNA can be used for a variety of applications, including:

Affinity purification: The biotin tag allows for the capture of the labeled DNA and its binding partners using streptavidin-coated beads.

Detection in blotting applications: Biotinylated probes can be used in Southern and northern blotting to detect specific DNA or RNA sequences.

Fluorescence in situ hybridization (FISH): Biotin-labeled probes can be detected with fluorescently labeled streptavidin to visualize the location of specific DNA sequences within chromosomes.

Labeling of Proteins and Peptides

The labeling of proteins and peptides with this compound is a powerful technique for their detection, purification, and analysis. lumiprobe.comvectorlabs.com This method leverages the specificity of the click reaction, which allows for the covalent and stable linkage of biotin to proteins that have been functionalized with an alkyne group. abpbio.com

A prominent strategy for introducing alkyne groups into proteins is through metabolic labeling, using non-canonical amino acid tagging (BONCAT). nih.gov In this approach, cells are cultured with an amino acid analog containing an alkyne group, such as L-homopropargylglycine (Hpg), which is an analog of methionine. nih.gov During protein synthesis, Hpg is incorporated into newly synthesized proteins in place of methionine. nih.gov These alkyne-modified proteins can then be specifically targeted in cell lysates for reaction with this compound. nih.govlumiprobe.com

The click reaction itself is highly efficient and specific, proceeding under mild, aqueous conditions that are compatible with biological samples. abpbio.comlumiprobe.com The reaction creates a stable triazole linkage between the biotin probe and the alkyne-modified protein. broadpharm.com Once biotinylated, the proteins can be detected or purified using the high-affinity interaction between biotin and streptavidin (or avidin). broadpharm.com This affinity is one of the strongest non-covalent interactions known in nature, making it ideal for enrichment and isolation protocols. nih.gov For proteomic studies, especially those involving mass spectrometry, cleavable biotin probes are often used to allow for the release of the captured proteins from the streptavidin resin under mild conditions, simplifying subsequent analysis. nih.gov

A method known as Direct Detection of Biotin-containing Tags (DiDBiT) has been developed to improve the direct mass spectrometric detection of biotinylated proteins. researchgate.net This technique significantly enhances the sensitivity of detecting biotin-tagged peptides, allowing for the identification of newly synthesized proteins with high temporal resolution. researchgate.net

Table 1: Key Steps in Protein Labeling using this compound
StepDescriptionKey Reagents/ComponentsReference
1. Metabolic LabelingIncorporation of a non-canonical amino acid containing an alkyne group into newly synthesized proteins within living cells.L-homopropargylglycine (Hpg) or Azidohomoalanine (AHA) nih.gov
2. Cell LysisExtraction of proteins from the metabolically labeled cells.Lysis Buffer nih.gov
3. Click ReactionCovalent conjugation of this compound to the alkyne-modified proteins.This compound, Copper(I) catalyst, Reducing agent (e.g., Ascorbic acid) abpbio.comlumiprobe.com
4. Affinity PurificationEnrichment of biotinylated proteins using streptavidin-coated beads.Streptavidin or Avidin resin nih.govbroadpharm.com
5. AnalysisDetection and identification of the labeled proteins.Western Blotting, Mass Spectrometry nih.govresearchgate.net

Detection of Cellular Alkyne Cholesterol Analogs

This compound serves as a critical detection reagent in studies tracking the metabolism and localization of cholesterol within cells. nih.gov Cholesterol is a fundamental component of mammalian cell membranes, and its distribution is tightly controlled. nih.gov To visualize and study cholesterol, researchers have developed novel cholesterol analogs containing an alkyne group. nih.gov This modification allows the analog to be accepted and processed by cellular enzymes, thus mimicking the behavior of natural cholesterol. nih.gov

Once cells are incubated with the alkyne cholesterol analog, it becomes incorporated into various cellular membranes and organelles. nih.gov To detect its location, the cells are fixed, and a click reaction is performed using a reporter azide, such as this compound. nih.gov The azide group on the biotin probe reacts specifically with the alkyne group on the cholesterol analog, attaching a biotin tag to the cholesterol molecules. nih.gov

The final step is visualization. The biotin tag is detected using a fluorescently labeled streptavidin conjugate, for example, Alexa-488-streptavidin. nih.gov Fluorescence microscopy can then be used to reveal the subcellular distribution of the alkyne cholesterol. nih.gov Studies using this method have successfully visualized alkyne cholesterol in the plasma membrane, Golgi apparatus, endoplasmic reticulum, and mitochondria. nih.gov

Table 2: Research Findings on Alkyne Cholesterol Detection
FindingMethodologyObserved Cellular LocationsReference
Successful tracing of cholesterol metabolism and localizationIncubation of cells with alkyne cholesterol, followed by click reaction with a reporter azide and imaging.General internal organelles and plasma membrane. nih.gov
Subcellular distribution analysisClick reaction with this compound, followed by detection with Alexa-488-streptavidin and fluorescence microscopy.Golgi apparatus, plasma membrane, endoplasmic reticulum, mitochondria. nih.gov
Versatility of detectionThe alkyne cholesterol probe can be detected by various methods after click chemistry.Fluorescence microscopy, mass spectrometry, thin-layer chromatography. nih.gov

Preparation of Multifunctional Linkers

The chemical structure of this compound makes its core components—biotin, a PEG spacer, and a reactive azide group—fundamental building blocks in the synthesis of more complex, multifunctional linkers. nih.govresearchgate.net These linkers are designed to connect different molecular entities, such as a targeting molecule and a therapeutic drug in a peptide-drug conjugate (PDC). researchgate.net

The synthesis of multifunctional linkers often involves combining several key components: one or more reactive handles for conjugation (like azides and alkynes), a spacer unit (like PEG), and potentially a cleavable moiety. researchgate.net For instance, a bifunctional PEG-based linker can be constructed by reacting an azide-functionalized PEG molecule with a protected alkyne-containing molecule. researchgate.net This creates a linker with two distinct, bio-orthogonal reactive ends.

The principles used to create this compound can be extended to build these sophisticated constructs. For example, biotin can be conjugated to one end of a PEG diamine linker, leaving the other amine group free for further modification. nih.gov This free amine could then be converted to an azide or another reactive group. Similarly, heterobifunctional linkers containing both an azide and a different reactive group (such as an NHS ester or a maleimide) can be synthesized, allowing for sequential conjugation reactions. The inclusion of PEG units is common due to their ability to improve solubility and reduce immunogenicity. researchgate.net The azide group provides a "click-ready" handle for stable and specific conjugation to alkyne-modified molecules. nih.gov

Advanced Research Applications of Biotin Peg2 Azide

Targeted Drug Delivery Systems

The conjugation of therapeutic agents with biotin (B1667282) is a widely explored strategy for targeted drug delivery. nih.govnih.gov Biotin-PEG2-Azide serves as a critical linker in these systems, enabling the attachment of biotin to various drug carriers. cd-bioparticles.netaxispharm.com

Biotin is a vitamin essential for cell proliferation, and its uptake is mediated by specific transporters, such as the sodium-dependent multivitamin transporter (SMVT). nih.govnih.gov Many types of cancer cells exhibit rapid growth and division, leading to an overexpression of these biotin transporters on their surface compared to normal, healthy cells. nih.gov This differential expression provides a molecular target for active drug delivery.

By using this compound to attach a therapeutic payload to biotin, the resulting conjugate can selectively target and bind to these receptor-overexpressing cancer cells. nih.gov The hydrophilic PEG2 spacer helps to properly orient the biotin moiety, ensuring efficient binding to its receptor without interference from the attached drug or carrier. aatbio.comlumiprobe.com This active targeting mechanism enhances the accumulation of the therapeutic agent at the tumor site, increasing its efficacy.

To improve the delivery of therapeutic agents, they are often encapsulated within or attached to nanocarriers like nanoparticles, liposomes, and micelles. mdpi.com this compound is instrumental in functionalizing the surface of these carriers for active targeting. The process typically involves modifying the nanocarrier or its constituent components (e.g., lipids for liposomes) with an alkyne group. mdpi.com Subsequently, this compound is attached to the surface via a copper-catalyzed or copper-free click reaction. broadpharm.comlumiprobe.com

This surface modification results in drug-loaded nanovehicles decorated with biotin molecules, primed to seek out and bind to cancer cells. For instance, research has demonstrated the successful conjugation of liposomes to other carriers using a biotin-avidin bridging system, where biotinylated lipids are incorporated into the liposome (B1194612) membrane. avantiresearch.comnih.gov This strategy allows for the precise delivery of a concentrated therapeutic payload directly to the tumor microenvironment. nih.gov

Delivery VehicleConjugation StrategyTargeting PrinciplePotential Therapeutic Payload
NanoparticlesClick chemistry attachment of this compound to alkyne-modified nanoparticle surface. mdpi.comBiotin binds to overexpressed SMVT on cancer cells. nih.govAnticancer drugs (e.g., epirubicin), siRNA. nih.gov
LiposomesIncorporation of biotinylated lipids (e.g., DSPE-PEG-Biotin) into the lipid bilayer. nih.govHigh-affinity biotin-avidin/streptavidin interaction or direct receptor binding. avantiresearch.comnih.govChemotherapeutic agents (e.g., doxorubicin), imaging agents. mdpi.com
MicellesSelf-assembly of block copolymers where one block is functionalized with Biotin-PEG-Azide.Enhanced permeability and retention (EPR) effect combined with active biotin targeting.Hydrophobic drugs.

Bioimaging Probe Development

This compound is also a key component in the synthesis of probes for bioimaging, allowing for the visualization and tracking of biological processes and molecules in living systems. lumiprobe.com

Researchers have developed fluorescent probes that utilize a biotin moiety to specifically target cancer cells for intracellular imaging. nih.govrsc.orgrsc.org The design of these probes often involves a fluorescent core that responds to a specific analyte (e.g., reactive oxygen species, ions, or signaling molecules) and a targeting group. This compound provides a convenient method to introduce this targeting capability. A fluorophore can be synthesized with an alkyne handle, allowing for its easy conjugation to this compound. vectorlabs.com

Once administered, these biotin-tagged fluorescent sensors are preferentially taken up by cancer cells. nih.govrsc.org This allows for the selective monitoring of analyte concentrations and activities within the cancer cell environment, providing valuable insights into the unique physiology and pathology of tumors. nih.gov

Probe Target AnalyteTargeting MoietyKey FeatureApplication
Sulfur Dioxide (SO₂)Biotin nih.govTargets mitochondria within cancer cells for precise SO₂ detection. nih.govDefining the role of mitochondrial SO₂ in cancer cell pathology. nih.gov
Hydrogen Sulfide (H₂S)Biotin rsc.orgDemonstrates selective detection of H₂S in liver cancer cells over normal liver cells. rsc.orgMonitoring H₂S metabolism as a potential cancer biomarker. rsc.org
'Mobile' Zinc (Zn²⁺)Biotin rsc.orgSpecifically images mobile Zn²⁺ pools within cancer cells. rsc.orgInvestigating the role of zinc signaling in cancer development. rsc.org

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive, non-invasive imaging techniques that use radiolabeled molecules to visualize biological processes in vivo. nih.govnih.gov Biotin and its derivatives have been successfully radiolabeled with various radionuclides for these applications. nih.gov

The azide (B81097) group in this compound offers a versatile platform for radiolabeling. It can be used to "click" the biotin-PEG linker onto a chelator molecule that can securely hold a radiometal (e.g., ⁶⁴Cu, ⁶⁸Ga, ⁸⁶Y, ¹¹¹In, ⁹⁹ᵐTc). nih.govnih.gov Alternatively, it can be conjugated to a prosthetic group that has already been labeled with a positron-emitting isotope like Fluorine-18 (¹⁸F). researchgate.net The resulting radiotracer can then be used to image the distribution and density of biotin receptors in the body, which is valuable for cancer diagnosis, staging, and monitoring treatment response. ubc.ca The inclusion of the PEG spacer can also help to improve the pharmacokinetic properties of the imaging probe, leading to clearer images with better target-to-background ratios. nih.gov

Diagnostic Assay Development and Bioassays

This compound is a key reagent in the advancement of modern diagnostic and bioassay development. polyethyleneglycolpeg.com Its unique structure, which combines a biotin molecule, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide group, allows for the precise and efficient labeling of biomolecules. lumiprobe.comaxispharm.com The azide group facilitates covalent attachment to alkyne-modified molecules through "click chemistry," a highly specific and efficient bioorthogonal reaction. aatbio.combroadpharm.com Once a target biomolecule is labeled with this compound, the biotin component can be exploited for its high-affinity interaction with streptavidin or avidin (B1170675), enabling detection, immobilization, and quantification. lumiprobe.combroadpharm.com The integrated PEG2 spacer enhances the water solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance, which ensures that the biotin remains accessible for binding to streptavidin. axispharm.comaatbio.com These properties make it an ideal tool for creating robust and reliable diagnostic assays. axispharm.com

Development of Sensitive and Specific Assays for Biomolecule Detection and Measurement

The development of assays capable of detecting and measuring biomolecules with high sensitivity and specificity is fundamental to diagnostics and life science research. This compound contributes significantly to this field by enabling a straightforward method for biotinylating target molecules such as proteins, DNA, and oligonucleotides that have been first modified to contain an alkyne group. lumiprobe.comvectorlabs.com The subsequent interaction between the biotin tag and streptavidin (or its derivatives) is one of the strongest non-covalent interactions known in nature, forming the basis for signal amplification and sensitive detection.

This biotin-streptavidin system is highly specific, reducing the likelihood of off-target binding and background noise, which are common challenges in assay development. The bioorthogonal nature of the click chemistry reaction used to attach the this compound ensures that the labeling process does not interfere with the biological activity or structure of the target molecule. aatbio.com This preserves the integrity of the biomolecule, leading to more accurate and reliable measurements in diagnostic tests.

Immunoassays (e.g., ELISA, CLIA, FIA)

Immunoassays are powerful techniques that utilize the specific binding of antibodies to antigens for the detection of biomarkers. This compound is instrumental in various immunoassay formats, including Enzyme-Linked Immunosorbent Assay (ELISA), Chemiluminescence Immunoassay (CLIA), and Fluorescence Immunoassay (FIA), by providing an efficient means of labeling detection antibodies or antigens. future-diagnostics.com

In a typical sandwich immunoassay, a capture antibody is immobilized on a solid surface. After the sample containing the target antigen is added, a second, detection antibody is introduced. This detection antibody can be pre-modified with an alkyne group and then conjugated with this compound. The resulting biotinylated antibody can then be bound by a streptavidin-enzyme conjugate (for ELISA), a streptavidin-chemiluminescent label conjugate (for CLIA), or a streptavidin-fluorophore conjugate (for FIA). future-diagnostics.com This modular approach allows for significant signal amplification because multiple streptavidin conjugates can bind to a single biotinylated antibody, enhancing the sensitivity of the assay and allowing for the detection of low-abundance targets. future-diagnostics.com

Immunoassay TypeDetection PrincipleRole of Biotinylation via this compound
ELISA (Enzyme-Linked Immunosorbent Assay)A substrate is added that reacts with an enzyme conjugate to produce a measurable color change. future-diagnostics.comLabels the detection antibody, which is then bound by a streptavidin-enzyme conjugate to generate a colorimetric signal.
CLIA (Chemiluminescence Immunoassay)The substrate reacts with the label to produce light instead of color. This method is generally more sensitive than ELISA. future-diagnostics.comLabels the detection antibody, which is then bound by a streptavidin-chemiluminescent probe to generate a light signal.
FIA (Fluorescence Immunoassay)Uses fluorescent tracers (fluorophores) for detection instead of enzymes. future-diagnostics.comLabels the detection antibody, which is then bound by a streptavidin-fluorophore conjugate, allowing for detection via fluorescence.

Microarray Fabrication for Molecular Diagnostics

Protein and DNA microarrays are powerful tools for high-throughput analysis in molecular diagnostics, enabling the simultaneous measurement of thousands of different analytes. The fabrication of these microarrays relies on the stable and ordered immobilization of probes onto a solid surface. The streptavidin-biotin interaction is a widely used method for creating robust and reliable microarrays. nih.gov

Proteomics and Protein Research

In the fields of proteomics and protein research, this compound serves as a versatile tool for labeling, detecting, and purifying proteins. polyethyleneglycolpeg.combroadpharm.com Proteomics often involves studying proteins within complex biological mixtures, necessitating methods to selectively isolate and identify proteins of interest. nih.gov The azide group on this compound allows it to be "clicked" onto proteins that have been metabolically, enzymatically, or chemically engineered to contain an alkyne handle. aatbio.com This bioorthogonal labeling strategy is highly selective and does not perturb the native biological system. aatbio.com Once biotinylated, the proteins can be easily detected or enriched using avidin or streptavidin-based techniques. lumiprobe.com

Protein Detection and Purification from Complex Mixtures

A primary challenge in proteomics is the isolation of specific proteins from complex cellular lysates, which may contain thousands of different proteins. nih.gov this compound facilitates a highly efficient method for protein purification known as affinity purification or pull-down.

The workflow begins with the labeling of a target protein or a subset of proteins with an alkyne group. The lysate is then treated with this compound, which selectively attaches biotin to the alkyne-modified proteins. vectorlabs.com The entire lysate is then passed over a column containing streptavidin-coated beads. The biotinylated proteins bind to the streptavidin with high affinity and specificity, while all other proteins are washed away. nih.gov Finally, the captured proteins can be eluted from the beads, resulting in a significantly purified sample that can be analyzed by methods such as mass spectrometry to identify the proteins and their post-translational modifications. springernature.com

ApplicationRole of this compoundKey Benefit
Protein DetectionCovalently attaches a biotin tag to alkyne-modified proteins.Enables sensitive detection using fluorescent or enzyme-linked streptavidin probes in techniques like Western blotting. nih.gov
Protein PurificationActs as an affinity handle for capturing labeled proteins from complex mixtures. broadpharm.comAllows for highly specific isolation of target proteins using streptavidin-coated solid supports. lumiprobe.comaxispharm.com
Proteome ProfilingLabels specific classes of proteins (e.g., newly synthesized proteins) for subsequent enrichment and identification. nih.govFacilitates the analysis of sub-proteomes, providing insights into dynamic cellular processes.

Pull-Down Assays and Photoaffinity Labeling

This compound is particularly useful in more advanced proteomics techniques like pull-down assays designed to study protein-protein interactions and in photoaffinity labeling for identifying the targets of small molecules. aatbio.comspringernature.com

In a pull-down assay, a "bait" protein is used to capture its interacting "prey" proteins. If the bait protein is modified with an alkyne, it can be labeled with this compound. After incubation with a cell lysate, the entire complex (bait, prey, and biotin tag) can be pulled down using streptavidin beads, allowing for the identification of interacting partners. researchgate.net

Photoaffinity labeling is a powerful technique to identify the cellular targets of a drug or small molecule. pnas.org In this approach, a small molecule probe is designed with three key features: a photoreactive group (like a benzophenone), a bioorthogonal handle (like an alkyne), and the core pharmacophore. nih.govmdpi.com When this probe is introduced to cells and exposed to UV light, the photoreactive group forms a covalent bond with the target protein. mdpi.com The cells are then lysed, and this compound is added, which clicks onto the alkyne handle of the probe-protein complex. This allows the complex to be enriched using streptavidin beads and the previously unknown protein target to be identified. aatbio.comnih.gov

Profiling of Functional Translatomes

The translatome represents the complete set of messenger RNAs (mRNAs) that are actively being translated into proteins within a cell at a given moment. The study of the functional translatome provides a dynamic snapshot of cellular activity and is crucial for understanding cellular responses to various stimuli and disease states. This compound plays a key role in techniques developed for this purpose, primarily through a method known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

BONCAT allows for the metabolic labeling of newly synthesized proteins. In this approach, cells are cultured in a medium containing a non-canonical amino acid that has a bioorthogonal reactive group, such as an azide or an alkyne. For instance, L-azidohomoalanine (AHA) can be used as a surrogate for methionine. During protein synthesis, AHA is incorporated into nascent polypeptide chains. Following this metabolic labeling, the azide-modified proteins can be specifically tagged with a reporter molecule via a click chemistry reaction.

This is where this compound becomes instrumental. The azide group on the incorporated AHA reacts with an alkyne-bearing reporter molecule. Conversely, if an alkyne-containing amino acid is used for labeling, the azide group of this compound can be "clicked" onto the modified proteins. This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is highly specific and efficient, allowing for the covalent attachment of the biotin tag to the newly synthesized proteins under biocompatible conditions.

Once biotinylated, these proteins can be selectively enriched from complex cellular lysates using streptavidin-coated beads. The high-affinity interaction between biotin and streptavidin ensures efficient capture of the labeled proteins, separating them from the pre-existing, unlabeled proteome. The enriched proteins can then be identified and quantified using mass spectrometry, providing a comprehensive profile of the functional translatome.

A variation of this technique, termed O-propargyl-puromycin identification (OPP-ID), also utilizes click chemistry with biotin-azide reagents to label and isolate nascent proteins. In some studies, the use of a cleavable linker incorporated into the biotin-azide reagent has been shown to improve the specificity of protein release from the streptavidin beads, leading to a significant reduction in background proteins and an increased number of identified newly synthesized proteins.

Selective Removal of Monolinked Peptides in Protein Complex Analysis

Chemical cross-linking coupled with mass spectrometry (CXMS) is a powerful technique for studying protein-protein interactions and elucidating the architecture of protein complexes. In a typical CXMS experiment, a cross-linking reagent with two reactive groups is used to covalently link amino acid residues in close proximity. However, a significant challenge in CXMS is the high abundance of monolinked peptides, where only one arm of the cross-linker has reacted with a peptide. These monolinked peptides can interfere with the identification of the more informative cross-linked peptides.

To address this issue, a strategy known as Monolinked peptide Targeting Elimination (MoTE) has been developed, which employs a cleavable biotin-azide ligand for the selective removal of unhydrolyzed monolinked peptides. In this workflow, after the initial cross-linking reaction, any unreacted reactive groups on the cross-linker are blocked with an amine-biotin reagent. Subsequently, the cross-linked proteins are tagged with a cleavable biotin-azide ligand through click chemistry.

The entire mixture is then digested into peptides, and the biotinylated peptides (which include the desired cross-linked peptides) are enriched on streptavidin beads. The key step involves the selective cleavage of the linker on the biotin-azide tag, which releases the cross-linked peptides for mass spectrometry analysis. The monolinked peptides that were initially blocked with the non-cleavable amine-biotin reagent remain bound to the streptavidin beads. This targeted elimination of monolinked peptides significantly enhances the identification of interlinked peptides, thereby improving the coverage and structural mapping of protein complexes. One study demonstrated that this approach increased the number of reliably identified interlinked peptides by 43% in a single analysis of HeLa cell protein complexes.

PROTAC (Proteolysis Targeting Chimeras) Linker Design

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as a valuable building block in the synthesis of these crucial linkers.

Role of PEG Linkers in PROTAC Synthesis

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties. The inclusion of a PEG chain, even a short one like the di-ethylene glycol unit in this compound, can significantly enhance the aqueous solubility and cell permeability of the PROTAC molecule. This is a critical consideration as many PROTACs are large molecules that may otherwise have poor pharmacokinetic profiles.

The azide group on this compound allows for its use in click chemistry reactions, which is a highly efficient and versatile method for connecting the different components of a PROTAC. For example, a target protein ligand can be modified with an alkyne group, and an E3 ligase ligand can be attached to the biotin end of the this compound. The two parts can then be readily joined together using a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. This modular approach facilitates the rapid synthesis of a library of PROTACs with different linkers, ligands, and attachment points for optimization.

Impact of Linker Length and Attachment Points on PROTAC Efficacy

The length and composition of the linker are critical determinants of a PROTAC's efficacy. The linker must be long enough to span the distance between the target protein and the E3 ligase, allowing for the formation of a stable and productive ternary complex. However, an excessively long linker can lead to unfavorable conformational flexibility, which may hinder ternary complex formation.

The optimal linker length is specific to each target protein and E3 ligase pair. Therefore, having access to a variety of linker lengths is essential for PROTAC development. This compound provides a short, flexible linker option. By synthesizing PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4), researchers can empirically determine the optimal distance required for efficient protein degradation.

The attachment points of the linker to both the target-binding ligand and the E3 ligase ligand also significantly influence the geometry of the ternary complex and, consequently, the degradation efficiency. The flexibility of the PEG linker in this compound can accommodate different attachment vectors on the ligands.

PROTAC Linker ParameterImpact on Efficacy
Length Affects the ability to form a stable ternary complex. Optimal length is target-dependent.
Composition (e.g., PEG) Influences solubility, cell permeability, and pharmacokinetic properties.
Attachment Points Determines the orientation of the target protein and E3 ligase in the ternary complex.

Functionalization of Biomaterials and Surfaces

The ability to modify the surfaces of biomaterials and nanomaterials with specific bioactive molecules is crucial for a wide range of applications, from medical implants to diagnostic devices. This compound provides a versatile tool for such surface functionalization, leveraging the power of click chemistry and the high specificity of the biotin-streptavidin interaction.

Surface Modification of Nanomaterials

Nanomaterials, such as gold nanoparticles, quantum dots, and liposomes, are increasingly being used in biomedical applications like targeted drug delivery and bioimaging. To be effective, these nanomaterials often require surface modifications to improve their biocompatibility, stability, and targeting specificity.

This compound can be used to functionalize the surface of nanomaterials that have been pre-coated with molecules containing a complementary reactive group. For instance, nanoparticles can be coated with alkyne-terminated ligands. The azide group of this compound can then be "clicked" onto the nanoparticle surface.

This process results in nanoparticles that are decorated with biotin molecules. The PEG2 spacer helps to extend the biotin moiety away from the nanoparticle surface, making it more accessible for binding to streptavidin. These biotinylated nanoparticles can then be used in a variety of applications:

Targeted Drug Delivery: By attaching a streptavidin-conjugated targeting ligand (e.g., an antibody or a peptide that recognizes a specific cell surface receptor), the nanoparticles can be directed to specific cells or tissues.

Immunoassays and Biosensors: Biotinylated nanoparticles can be used as signal amplification reagents in various assay formats.

Self-Assembly of Nanostructures: The biotin-streptavidin interaction can be used to direct the assembly of nanoparticles into more complex architectures.

The use of this compound in the surface modification of nanomaterials offers a robust and specific method for creating functionalized nanoparticles with tailored properties for advanced biomedical applications.

NanomaterialSurface Modification StrategyResulting Functionality
Gold NanoparticlesAlkyne-thiol self-assembled monolayer followed by click reaction with this compound.Biotinylated surface for targeted delivery or assay development.
LiposomesIncorporation of alkyne-modified lipids followed by click reaction with this compound.Biotinylated liposomes for targeted drug delivery.
Quantum DotsSurface coating with alkyne-functionalized polymers followed by click reaction with this compound.Biotinylated quantum dots for targeted imaging applications.

Immobilization of Oligonucleotides onto Substrates for Microarrays

The creation of high-density and highly specific DNA microarrays is fundamental for a wide range of genomic research, including gene expression analysis and genotyping. The effective immobilization of oligonucleotide probes onto a solid substrate is a critical step in microarray fabrication. This compound serves as a key reagent in this process, primarily through the principles of click chemistry.

Click chemistry offers a highly efficient and specific method for covalently attaching biomolecules to surfaces. lumiprobe.com In the context of microarrays, surfaces, such as glass slides, are functionalized with terminal alkynes. Oligonucleotides, which have been modified to contain an azide group, can then be "clicked" onto the surface in the presence of a copper(I) catalyst. nih.govbiosearchtech.com

Alternatively, and more relevant to this compound, the roles can be reversed. Oligonucleotides can be synthesized with a terminal alkyne group. This compound is then used to functionalize these oligonucleotides. The azide group of this compound reacts with the alkyne-modified oligonucleotide, forming a stable triazole linkage. This reaction is highly specific and occurs under mild conditions, preserving the integrity of the oligonucleotide. lumiprobe.com

Once the oligonucleotide is biotinylated using this compound, it can be immobilized on a microarray substrate that is coated with streptavidin or avidin. nih.gov The extremely high affinity between biotin and streptavidin/avidin ensures stable and specific immobilization of the oligonucleotide probe. nih.gov This dual-functionality of this compound, combining covalent click chemistry for oligonucleotide modification and the high-affinity biotin-streptavidin interaction for surface attachment, provides a robust and versatile strategy for microarray fabrication.

FeatureRole in Oligonucleotide Immobilization
Biotin Moiety Enables high-affinity binding to streptavidin/avidin-coated microarray substrates.
PEG2 Linker Increases solubility and reduces steric hindrance, improving probe accessibility.
Azide Group Allows for covalent attachment to alkyne-modified oligonucleotides via click chemistry.

Protein–Polymer Conjugates in Hydrogel Formation

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in biomedical applications such as tissue engineering, drug delivery, and 3D cell culture due to their biocompatibility and tunable physical properties. nih.govnih.gov Protein-polymer conjugates are often used to create hydrogels with specific biological functionalities. nih.gov

This compound is an important tool in the formation of certain types of hydrogels, particularly those crosslinked through biotin-avidin interactions. monash.eduresearchgate.net In this approach, a polymer, such as a multi-arm polyethylene glycol (PEG), is functionalized with biotin. While this compound itself is a monofunctional biotinylating agent, the principle can be extended to create biotinylated polymers. For instance, a polymer with multiple alkyne groups could be reacted with this compound to attach multiple biotin moieties.

Once a polymer is sufficiently biotinylated, it can be crosslinked into a hydrogel by the addition of avidin or streptavidin. rsc.orgrsc.org These proteins have four binding sites for biotin, allowing them to act as physical crosslinkers, connecting multiple polymer chains together to form a three-dimensional network. frontiersin.orgnih.gov The resulting hydrogels are held together by the strong, non-covalent biotin-avidin interaction.

The use of this compound to introduce biotin onto polymer backbones offers several advantages. The click chemistry reaction is highly efficient and bioorthogonal, meaning it does not interfere with other functional groups present on the polymer or with biological molecules that might be encapsulated within the hydrogel. lumiprobe.com The PEG linker enhances the water solubility of the biotinylated polymer and provides flexibility to the crosslinks, which can influence the mechanical properties of the hydrogel. lumiprobe.com

Furthermore, the azide group on this compound provides a latent functional handle. If not all azide groups are used in the initial biotinylation of an alkyne-containing polymer, they remain available for post-fabrication modification of the hydrogel. For example, other molecules containing alkyne groups, such as fluorescent dyes or cell-adhesion peptides, could be "clicked" into the hydrogel network to further tailor its properties for specific applications.

Analytical and Characterization Techniques for Biotin Peg2 Azide Conjugates

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the presence of key functional groups within Biotin-PEG2-Azide conjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound and its reaction products. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional techniques provide detailed information about the molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the biotin (B1667282) moiety, the polyethylene (B3416737) glycol (PEG) linker, and the protons adjacent to the azide (B81097) group can be resolved. The protons of the PEG backbone are typically observed as a complex multiplet or a singlet around 3.5-3.7 ppm. Protons on the carbons adjacent to the azide functional group will have a characteristic chemical shift. Upon successful conjugation, for instance via a click chemistry reaction, the signals for the protons neighboring the azide group will shift, and new signals corresponding to the newly formed triazole ring protons will appear. ¹³C NMR provides complementary data, confirming the carbon skeleton of the entire molecule. High-resolution NMR instruments, such as 600 MHz spectrometers, are often used to resolve complex spectra. google.com

Molecular MoietyProton GroupTypical ¹H Chemical Shift (ppm)
BiotinUreido ring protons (NH)~6.3-6.5
BiotinThiolane ring protons~2.7-4.5
PEG LinkerBackbone protons (-O-CH₂-CH₂-)~3.5-3.7
Azide TerminusProtons on carbon alpha to azide (-CH₂-N₃)~3.4

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of this compound and its conjugates. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF), are particularly valuable for providing exact mass measurements, which serve to verify the chemical formula. bioglyco.comaltervista.org

For the parent this compound molecule, HRMS can confirm its elemental composition with high accuracy (typically within 5 ppm). google.com Following a conjugation reaction, MS is used to identify the desired product by detecting its corresponding molecular ion peak. For larger biomolecules, such as proteins labeled with this compound, MS analysis of enzymatically digested peptides (peptide mapping) can identify the specific site of modification. altervista.orgnih.gov In these experiments, peptide fragments containing the biotin-PEG moiety will exhibit a characteristic mass shift corresponding to the tag.

Compound/IonFormulaCalculated Monoisotopic Mass (Da)Observed Ion (m/z)
This compoundC₁₆H₂₈N₆O₄S400.1893[M+H]⁺, [M+Na]⁺
---401.1971, 423.1790

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the most prominent and diagnostic feature is the strong, sharp absorption band from the antisymmetric stretch of the azide (N₃) group. This peak appears in a relatively uncluttered region of the spectrum, typically between 2100 and 2140 cm⁻¹.

The successful conversion of the azide in a click chemistry reaction is easily monitored by the disappearance of this characteristic peak. Other key functional groups, such as the amide C=O stretch from the biotin structure (~1650 cm⁻¹) and the C-O-C ether stretch from the PEG linker (~1100 cm⁻¹), can also be identified. altervista.org

Functional GroupVibration ModeCharacteristic Wavenumber (cm⁻¹)
Azide (R-N₃)Antisymmetric stretch2100 - 2140
Amide (R-CO-NH-R')C=O stretch~1650
Ether (R-O-R')C-O-C stretch~1100
Alkane (C-H)Stretch2850 - 3000

UV/Vis spectroscopy is primarily used to quantify molecules containing chromophores and to monitor reactions. The azide functional group itself has a weak absorbance in the UV region, around 260 nm. While this can be used for characterization, a more common application of UV/Vis spectroscopy is to monitor the progress of conjugation reactions.

For instance, in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, this compound is reacted with a dibenzocyclooctyne (DBCO)-containing molecule. The DBCO group possesses a strong, characteristic UV absorbance at approximately 310 nm. As the reaction proceeds and the DBCO reagent is consumed, a corresponding decrease in the absorbance at this wavelength can be monitored over time, allowing for real-time kinetic analysis of the conjugation. aatbio.com

ChromophoreTypical λmax (nm)Application
Azide (N₃)~260Direct detection (weak signal)
DBCO~310Monitoring consumption of reaction partner

Chromatographic Methods

Chromatographic techniques are essential for the purification and purity assessment of this compound and its conjugates.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of this compound and its conjugates. Reverse-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is most commonly used. google.com A C18 stationary phase is typical, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA). google.com

By monitoring the elution profile with a UV detector (e.g., at 214 nm for peptide bonds or 254 nm for aromatic systems), the presence of the starting material, the desired product, and any impurities can be resolved as distinct peaks. google.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks. HPLC is also used to purify the final conjugate from unreacted starting materials and side products, a process known as preparative HPLC. google.com

ParameterTypical Condition
ModeReverse-Phase (RP-HPLC)
Stationary PhaseC18 Silica Column
Mobile PhaseGradient of Water/Acetonitrile with 0.1% TFA
DetectorUV-Vis (e.g., 214 nm, 254 nm, 280 nm)
ApplicationPurity assessment, reaction monitoring, purification

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a powerful analytical technique used to separate molecules based on their hydrodynamic volume or size in solution. It is a non-denaturing chromatographic method that relies on the differential passage of molecules through a porous stationary phase. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column earlier. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This principle makes SEC an invaluable tool for characterizing this compound conjugates, particularly for assessing conjugation efficiency, purity, and the presence of aggregates. nih.gov

The analysis of a this compound conjugate by SEC typically involves the following steps:

An appropriate SEC column is selected based on the molecular weight range of the analyte and potential products. Columns with different pore sizes are available to resolve a wide range of molecular weights. lcms.cz

The system is equilibrated with a suitable mobile phase, often a buffered saline solution, to ensure consistent and reproducible separation. youtube.com

The sample containing the conjugation reaction mixture is injected into the system.

As the sample passes through the column, a detector (commonly a UV detector monitoring absorbance at 280 nm for proteins) records the signal over time, generating a chromatogram.

The resulting chromatogram displays peaks corresponding to different species in the sample. The retention time or elution volume of each peak is inversely proportional to the molecular size of the component.

In a typical analysis of a protein conjugated with this compound, one would expect to see distinct peaks for the larger conjugate, the smaller unconjugated protein, and any potential aggregates eluting at even earlier retention times. chromatographyonline.comresearchgate.net By integrating the area under each peak, the relative abundance of each species can be quantified, providing a measure of conjugation efficiency and product purity.

Table 1: Illustrative SEC Analysis of a this compound Conjugated Antibody
SpeciesExpected Molecular Weight (kDa)Elution Volume (mL)Relative Abundance (%)
Aggregate>3008.54.8
This compound-Antibody Conjugate~15110.290.5
Unconjugated Antibody~15010.54.7

This table presents hypothetical data for demonstration purposes, illustrating how SEC can resolve different species in a conjugation reaction mixture. The elution volumes are representative for a standard SEC column.

Electrophoretic Methods

SDS-PAGE Analysis of Protein Conjugates

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used electrophoretic technique to separate proteins primarily based on their molecular weight. The method involves denaturing proteins with the anionic detergent SDS, which imparts a uniform negative charge-to-mass ratio. When subjected to an electric field in a polyacrylamide gel matrix, the SDS-coated proteins migrate towards the anode at a rate that is inversely proportional to the logarithm of their molecular weight.

SDS-PAGE is a straightforward and effective method for visually confirming the successful conjugation of this compound to a target protein. researchgate.net The covalent attachment of the this compound moiety (with a molecular weight of approximately 400.5 Da) results in a measurable increase in the total mass of the protein. This mass increase, although relatively small, can often be detected as a slight upward shift in the protein's band position on the gel compared to the unconjugated protein. jcu.edu.au This phenomenon is a form of electrophoretic mobility shift assay (EMSA), where the change in mobility is due to a change in mass rather than binding to another macromolecule. wikipedia.org

For larger PEG chains, the shift is more pronounced. researchgate.net While the shift from a single this compound molecule might be subtle, it can be visualized with high-resolution gels. The analysis typically involves:

Running samples of the unconjugated protein and the this compound conjugation reaction side-by-side in adjacent lanes on an SDS-PAGE gel.

After electrophoresis, the gel is stained with a protein-specific dye, such as Coomassie Brilliant Blue or a more sensitive silver stain, to visualize the protein bands.

A comparison of the lanes reveals whether the band corresponding to the protein in the conjugation reaction has migrated a shorter distance (i.e., appears higher up on the gel) than the unconjugated protein band.

The presence of a new, higher molecular weight band, or a "smear" representing heterogeneous conjugation, alongside a decrease in the intensity of the original unconjugated protein band, serves as qualitative evidence of successful conjugation. researchgate.netrsc.org

Table 2: Representative SDS-PAGE Mobility Shift for a Protein Conjugated with this compound
SampleCalculated Molecular Weight (kDa)Observed Migration on SDS-PAGE
Unconjugated Protein (e.g., BSA)66.5Band at ~66.5 kDa position
This compound Conjugated Protein~66.9Slight upward shift from the 66.5 kDa position

This table provides a conceptual representation of the expected results from an SDS-PAGE analysis. The actual visibility of the shift depends on the gel resolution and the specific protein.

Future Directions and Emerging Research Avenues for Biotin Peg2 Azide

Expansion into Novel Bioorthogonal Reactions

While Biotin-PEG2-Azide is a well-established tool for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, its azide (B81097) moiety holds the potential for participation in a broader range of bioorthogonal transformations. lumiprobe.combroadpharm.com Future research is anticipated to focus on leveraging this reactivity in less conventional, yet highly efficient, ligation chemistries.

One promising area is the exploration of photo-click chemistry. Photo-induced reactions offer exceptional spatiotemporal control, allowing researchers to initiate the biotinylation of target molecules at specific locations and times with a pulse of light. The development of new photocaged dienes or other reaction partners that can react with the azide group of this compound under specific wavelengths of light would represent a significant step forward. This would enable precise labeling of biomolecules in living cells and organisms with minimal off-target effects.

Furthermore, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes or alkynes is another rapidly growing area of bioorthogonal chemistry. While the azide group of this compound is not a direct participant in the classic IEDDA reaction, its presence within a molecular toolkit allows for multi-modal labeling strategies. For instance, a biomolecule could be engineered to contain both an alkyne for reaction with this compound and a strained alkene for a subsequent tetrazine ligation. This would allow for the attachment of two different reporter molecules, opening up possibilities for dual-color imaging or the co-localization of different cellular components.

Bioorthogonal Reaction TypeThis compound's RolePotential Advancement
Photo-Click Chemistry Azide reactant with a photo-activatable partnerSpatiotemporal control of biotinylation
Multi-Modal Labeling Orthogonal reaction alongside IEDDADual labeling for advanced imaging

Integration with Advanced Nanotechnology Platforms

The unique properties of this compound make it an ideal candidate for the surface functionalization of various nanomaterials, thereby creating sophisticated platforms for targeted drug delivery, bioimaging, and sensing. conju-probe.com The biotin (B1667282) component serves as a high-affinity targeting ligand for cells and tissues that overexpress biotin receptors, while the azide group provides a covalent attachment point for other functionalities via click chemistry.

Nanoparticle-Based Drug Delivery: Researchers are increasingly exploring the use of this compound to decorate the surface of nanoparticles, such as liposomes and polymeric micelles. medchemexpress.com The biotin targets these nanocarriers to cancer cells, which often exhibit an increased uptake of biotin. The azide group can then be used to attach therapeutic agents or imaging probes through a stable triazole linkage. This dual-functionalization allows for the development of "theranostic" nanoparticles that can simultaneously diagnose and treat diseases.

Quantum Dot and Gold Nanoparticle Functionalization: The surface of quantum dots (QDs) and gold nanoparticles (AuNPs) can be modified with alkyne-terminated ligands. This compound can then be "clicked" onto these surfaces, enabling the use of these nanoparticles in highly sensitive bioassays. For instance, biotinylated QDs can be used for fluorescent imaging of specific cellular targets, while biotinylated AuNPs are being investigated for use in colorimetric biosensors and lateral flow assays.

Nanotechnology PlatformRole of this compoundEmerging Application
Liposomes/Micelles Surface functionalization for targetingTheranostic nanoparticles
Quantum Dots (QDs) Biotinylation for targeted imagingUltrasensitive cellular imaging
Gold Nanoparticles (AuNPs) Surface modification for bioassaysAdvanced colorimetric biosensors

Development of Next-Generation Diagnostic and Therapeutic Tools

The convergence of bioorthogonal chemistry and the unique properties of this compound is paving the way for the development of innovative diagnostic and therapeutic strategies.

Affinity-Based Biosensors: The high affinity of biotin for streptavidin and avidin (B1170675) is a cornerstone of many diagnostic assays. By incorporating this compound into alkyne-modified capture probes (e.g., antibodies, aptamers), highly sensitive and specific biosensors can be constructed. The azide group allows for a stable and oriented immobilization of the capture probe onto a sensor surface, while the biotin tag can be used for signal amplification through the binding of streptavidin-enzyme conjugates. This approach is being explored for the development of next-generation enzyme-linked immunosorbent assays (ELISAs) and other affinity-based diagnostic platforms.

Targeted Cancer Therapy: The overexpression of biotin receptors on the surface of many cancer cells makes biotin an attractive targeting moiety for anticancer drugs. nih.gov this compound can be used as a linker to conjugate cytotoxic drugs to targeting molecules. The azide group allows for the attachment of the drug via click chemistry, while the biotin directs the conjugate to the tumor cells, thereby increasing the therapeutic efficacy and reducing off-target toxicity. This strategy is a key component in the development of novel antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Exploration in Regenerative Medicine and Tissue Engineering

The ability to precisely modify and track biological molecules and structures is crucial for advancing the fields of regenerative medicine and tissue engineering. This compound offers a powerful tool for these applications.

Biofunctionalization of Scaffolds: Tissue engineering scaffolds provide a temporary framework for cells to grow and form new tissue. nih.gov The surface of these scaffolds can be modified with alkyne groups, allowing for the covalent attachment of this compound via click chemistry. The immobilized biotin can then be used to capture and present growth factors or other signaling molecules that promote cell adhesion, proliferation, and differentiation, thereby enhancing the regenerative capacity of the scaffold.

Cell Tracking and Imaging: Understanding the fate of transplanted cells is a major challenge in regenerative medicine. By metabolically labeling cells with an alkyne-containing sugar, their surface can be decorated with alkyne groups. These cells can then be treated with this compound, effectively tagging them with biotin. The biotinylated cells can be subsequently visualized using fluorescently labeled streptavidin, allowing for their long-term tracking and monitoring within a living organism. This approach provides valuable insights into cell migration, integration, and survival in a regenerative context.

Application AreaFunction of this compoundResearch Focus
Tissue Engineering Biofunctionalization of scaffoldsEnhanced cell adhesion and differentiation
Regenerative Medicine Cell surface labeling for trackingIn vivo monitoring of transplanted cells

Q & A

Q. How can this compound be utilized in multi-step functionalization workflows (e.g., drug delivery systems)?

  • Answer : Design sequential reactions:
  • Step 1 : Conjugate targeting ligands (e.g., antibodies) via CuAAC.
  • Step 2 : Attach drug payloads via biotin-streptavidin binding.
  • Validation : Use TEM or dynamic light scattering (DLS) to confirm nanoparticle assembly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.